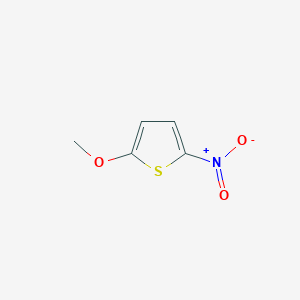
Lithium dodecylbenzenesulphonate
Overview
Description
Lithium dodecylbenzenesulphonate (LiDBS) is a surfactant that is widely used in scientific research for its unique properties. It is a lithium salt of dodecylbenzenesulfonic acid, which is an anionic surfactant. LiDBS is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmaceuticals, and material science.
Scientific Research Applications
Lithium dodecylbenzenesulphonate has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and other colloidal systems. This compound is also used as a stabilizer for emulsions and suspensions. In biochemistry, this compound is used to solubilize membrane proteins and lipids. It is also used in the purification of DNA and RNA. In pharmaceuticals, this compound is used in the formulation of drug delivery systems. It is also used as a solubilizing agent for poorly soluble drugs.
Mechanism of Action
Lithium dodecylbenzenesulphonate has a unique mechanism of action that is not fully understood. It is believed to interact with the lipid bilayer of cell membranes, causing a change in membrane fluidity. This compound has also been shown to interact with proteins, altering their conformation and activity. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In biochemistry, this compound has been shown to solubilize membrane proteins and lipids, allowing for their purification and analysis. In physiology, this compound has been shown to have an effect on the nervous system. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to have an effect on the cardiovascular system, reducing blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
Lithium dodecylbenzenesulphonate has several advantages for lab experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively inexpensive and easy to obtain. However, this compound does have some limitations. It can be toxic at high concentrations, and its effects on cells and tissues are not fully understood. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Future Directions
There are several future directions for research on Lithium dodecylbenzenesulphonate. One area of research is the mechanism of action of this compound. Further investigation is needed to fully understand how this compound interacts with cells and tissues. Another area of research is the development of new applications for this compound. This compound has already been shown to have a wide range of applications, but there may be new and innovative uses for this compound that have yet to be discovered. Finally, research is needed to determine the long-term effects of this compound exposure on cells and tissues. Understanding the potential risks associated with this compound use is essential for its safe and effective use in scientific research.
Properties
IUPAC Name |
lithium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Li/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCEJVOXCGYAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29LiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951668 | |
| Record name | Lithium 2-dodecylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29062-27-9 | |
| Record name | Lithium 2-dodecylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1629711.png)
![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)
![Furo[3,4-D]pyrimidine-5,7-dione](/img/structure/B1629714.png)








